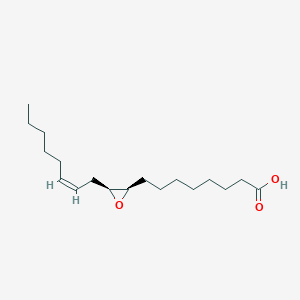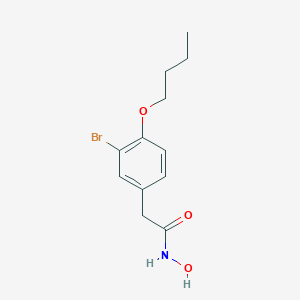
3-Methylcyclopentanol
Übersicht
Beschreibung
3-Methylcyclopentanol: is an organic compound with the molecular formula C6H12O . It is a type of cycloalkanol, specifically a cyclopentanol derivative with a methyl group attached to the third carbon of the cyclopentane ring. This compound is known for its clear, colorless liquid form and is used in various chemical synthesis processes .
Wissenschaftliche Forschungsanwendungen
3-Methylcyclopentanol has several applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methylcyclopentanol can be synthesized through several methods. One common approach involves the hydrogenation of 3-methylcyclopentanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . Another method involves the reduction of 3-methylcyclopentanone using sodium borohydride (NaBH4) in an alcohol solvent .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 3-methylcyclopentanone. This process typically involves the use of a continuous flow reactor where the ketone is hydrogenated in the presence of a metal catalyst under controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Hydrogen halides (e.g., HBr), phosphorus tribromide (PBr3), and thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: 3-Methylcyclopentanone.
Reduction: Various cyclopentane derivatives.
Substitution: 3-Methylcyclopentyl bromide and other substituted cyclopentanes.
Wirkmechanismus
The mechanism of action of 3-methylcyclopentanol depends on its specific application and the context in which it is used. In chemical reactions, it typically acts as a nucleophile due to the presence of the hydroxyl group, which can donate electrons to electrophilic centers. In biological systems, it may interact with enzymes and other proteins through hydrogen bonding and hydrophobic interactions, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Cyclopentanol: Similar structure but lacks the methyl group at the third carbon.
3-Methylcyclopentanone: The oxidized form of 3-methylcyclopentanol.
2-Methylcyclopentanol: A positional isomer with the methyl group at the second carbon.
Uniqueness: this compound is unique due to the presence of the methyl group at the third carbon, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other cyclopentanol derivatives and affects its behavior in various chemical and biological contexts .
Eigenschaften
IUPAC Name |
3-methylcyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5-2-3-6(7)4-5/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEALHWXMCIRWGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864853 | |
| Record name | 3-Methylcyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18729-48-1 | |
| Record name | 3-Methylcyclopentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18729-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylcyclopentanol, mixed isomers | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018729481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylcyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylcyclopentanol, mixed isomers | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Methylcyclopentanol behave during catalytic dehydrogenation?
A1: [] this compound, when present as an impurity in cyclohexanol during catalytic dehydrogenation, undergoes transformation to 2- and 3-methylcyclopentanone. This reaction is significant in the context of ε-caprolactam production, where these methylcyclopentanones can ultimately lead to undesirable δ-valerolactam impurities. The presence of copper oxide-based catalysts is known to facilitate this conversion.
Q2: Can this compound be used to synthesize cycloalkoxy-linear phosphazenes?
A2: [] Yes, this compound reacts with N-dichlorophosphoryl-P-trichlorophosphazene (Cl3P=N--P(O)Cl2) to produce a pentacycloalkoxy-substituted phosphazene. This reaction involves the sodium salt of this compound.
Q3: What is the structural characterization of this compound?
A3: While the provided papers do not explicitly state the molecular formula or weight, they do mention the use of techniques like IR, 1H NMR, 13C NMR, 31P NMR, and mass spectroscopy to characterize the products of reactions involving this compound. [] These spectroscopic methods are routinely employed to elucidate the structure of organic compounds, including this compound.
Q4: Are there different isomers of this compound and how do their properties differ?
A4: [] Yes, this compound exists as cis and trans isomers. Research has been conducted to understand the steric effects associated with these isomers. This implies that their reactivity and physical properties may differ based on the spatial arrangement of the methyl group relative to the hydroxyl group on the cyclopentane ring.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl-](/img/structure/B93183.png)





